Estrapronicate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4140-20-9 |
|---|---|
Molecular Formula |
C27H31NO4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C27H31NO4/c1-3-25(29)31-19-7-9-20-17(15-19)6-8-22-21(20)12-13-27(2)23(22)10-11-24(27)32-26(30)18-5-4-14-28-16-18/h4-5,7,9,14-16,21-24H,3,6,8,10-13H2,1-2H3/t21-,22-,23+,24+,27+/m1/s1 |
InChI Key |
FXMSQUVSUXBBAB-TXDQRGGKSA-N |
SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CN=CC=C5)C |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C5=CN=CC=C5)C |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CN=CC=C5)C |
Other CAS No. |
4140-20-9 |
Synonyms |
estradiol 17-nicotinate 3-propionate estrapronicate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Estrapronicate
Historical Synthetic Approaches to Estradiol (B170435) Esters
The synthesis of estradiol esters has been a significant area of research in medicinal chemistry, primarily aimed at improving the therapeutic profile of estradiol. drugbank.com Historically, the esterification of estradiol was developed to control the hormone's release and duration of action after administration. wikipedia.org Early methods for creating these esters often involved direct acylation of estradiol with the corresponding acyl chloride or anhydride (B1165640). These reactions, however, often produced a mixture of products, including the 3-monoester, 17-monoester, and the 3,17-diester, necessitating purification steps to isolate the desired compound.
The development of more selective and efficient synthetic methods has been a continuous effort. One of the challenges in estradiol ester synthesis is achieving regioselectivity, that is, targeting a specific hydroxyl group for esterification. The estradiol molecule possesses two hydroxyl groups at the C-3 and C-17β positions, which have different reactivities. acs.org The phenolic hydroxyl group at C-3 is generally more acidic, while the secondary alcohol at C-17β is less sterically hindered. These differences have been exploited to develop regioselective esterification strategies. For instance, enzymatic catalysis has emerged as a powerful tool for the regioselective synthesis of estradiol esters, with lipases showing a high degree of selectivity for the 17β-hydroxyl group. arkat-usa.org
Over the years, the focus has shifted from simple esterification to the creation of more complex estradiol derivatives with tailored properties. This has led to the exploration of various synthetic methodologies, including multi-step syntheses to introduce different functional groups onto the estradiol scaffold before esterification. acs.orgresearchgate.net These historical developments have laid the groundwork for the targeted synthesis of specific estradiol esters like Estrapronicate.
Targeted Synthesis of Estradiol Nicotinate (B505614) Propionate (B1217596)
This compound is chemically designated as estradiol 17-nicotinate 3-propionate. drugfuture.com Its synthesis requires a precise and controlled multi-step process to introduce the propionate group at the C-3 position and the nicotinate group at the C-17β position.
Regioselective Esterification Strategies at C-3 and C-17β Positions
The synthesis of a mixed diester like this compound hinges on the ability to selectively esterify the two hydroxyl groups of estradiol in a stepwise manner. The differential reactivity of the C-3 phenolic hydroxyl and the C-17β secondary alcohol is key to this strategy.
One common approach involves protecting one hydroxyl group while the other is esterified. For example, the more reactive C-3 hydroxyl can be selectively acylated under specific conditions, leaving the C-17β hydroxyl available for a subsequent, different esterification reaction. Conversely, the C-17β hydroxyl can be selectively esterified first, often using enzymatic methods. Lipases, for instance, have demonstrated high regioselectivity for the 17-hydroxyl group of estradiol. arkat-usa.org A study on the enzymatic acylation of 3,17-β-estradiol showed that Candida rugosa lipase (B570770) could exclusively yield the 17-oleate derivative. arkat-usa.org This enzymatic approach offers mild reaction conditions and high selectivity, making it an attractive strategy for the first esterification step.
Another strategy involves the use of protecting groups. The C-3 hydroxyl can be protected, for example, as a benzyl (B1604629) ether, allowing for the selective esterification of the C-17β hydroxyl. The protecting group is then removed, and the C-3 hydroxyl is subsequently esterified with the second acyl group. The choice of protecting group is crucial to ensure it can be removed without affecting the newly formed ester bond at C-17.
Lecithin:cholesterol acyltransferase (LCAT) has also been shown to exhibit unusual regiospecificity by esterifying the 17β-hydroxyl of estradiol, a position that is sterically shielded. nih.gov This enzymatic approach highlights the potential for biocatalysis in achieving specific esterifications on the steroid nucleus.
Precursor Compounds and Starting Materials in this compound Synthesis
The primary starting material for the synthesis of this compound is estradiol. Estradiol itself can be obtained through total synthesis or, more commonly, through semi-synthesis from other naturally occurring steroids like diosgenin (B1670711) or from soy isoflavones. ncats.ioacs.org
The other key precursors are the acylating agents: propionic anhydride or propionyl chloride for the C-3 position, and nicotinic acid or its activated derivatives (like nicotinoyl chloride) for the C-17β position. The choice between an acid anhydride and an acid chloride depends on the specific reaction conditions and the desired reactivity. Acid chlorides are generally more reactive but can be more challenging to handle due to their sensitivity to moisture. acs.org
The synthesis may also involve various reagents and catalysts, such as bases (e.g., pyridine (B92270), triethylamine) to scavenge the acid byproduct of the esterification, and solvents (e.g., dichloromethane, tetrahydrofuran) to facilitate the reaction. acs.org In enzymatic syntheses, the choice of lipase and the reaction medium (e.g., organic solvents like toluene (B28343) or diisopropyl ether) are critical parameters. arkat-usa.org
Optimization of Reaction Conditions for Ester Bond Formation
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in ester bond formation. Several factors can be adjusted, including temperature, reaction time, catalyst concentration, and the molar ratio of reactants. researchgate.netrsc.org
For chemical esterification, the choice of solvent can significantly impact the reaction rate and yield. acs.org The temperature is another critical parameter; while higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. Therefore, finding the optimal temperature is a key aspect of process optimization.
In enzymatic esterification, the enzyme-to-substrate ratio, the acylating agent-to-substrate ratio, and the temperature are important variables. arkat-usa.org For example, in the lipase-catalyzed synthesis of estradiol-17-fatty acid esters, these parameters were systematically evaluated to achieve high yields of the desired monoester. arkat-usa.org The removal of byproducts, such as water in direct esterification, can also be a critical factor in driving the reaction to completion. rsc.org
Modern esterification methods, such as those using coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), offer rapid and mild conditions for ester bond formation, potentially providing a more efficient route for syntheses like that of this compound. acs.org These methods often require careful optimization of the coupling reagent, base, and solvent system to achieve the best results.
Biomimetic Synthetic Pathways and Analog Generation
Recent advancements in synthetic chemistry have explored nature-inspired strategies for the creation of complex molecules. These biomimetic approaches often provide novel and efficient routes to compounds that are challenging to synthesize using traditional methods.
Nature-Inspired Remodeling of (Aza)indoles to Meta-Aminoaryl Nicotinates
A notable development in this area is the nature-inspired remodeling of (aza)indoles to produce meta-aminoaryl nicotinates. researchgate.netcolab.wsnih.gov This strategy is inspired by the biosynthesis of nicotinic acid (a form of vitamin B3) from tryptophan. researchgate.netnih.gov This biomimetic approach offers a distinct advantage over traditional methods for synthesizing substituted nicotinates, such as the Bohlmann-Rahtz pyridine synthesis, which often result in ortho-substituted products. nih.govnih.gov
The key to this strategy is the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl structures through a sequence of reactions including Aldol-type addition, intramolecular cyclization, C-N bond cleavage, and re-aromatization. researchgate.netcolab.wsnih.gov A significant innovation in this method is the use of propiolates as enamine precursors, which allows for the synthesis of ortho-unsubstituted nicotinates. researchgate.netcolab.wsnih.gov
This methodology has been successfully applied to the late-stage conjugation of nicotinates to bioactive (hetero)arylamines, opening up new avenues for drug discovery. nih.govresearchgate.net A relevant example of this strategy's application is the propionation of a synthesized meta-aminoaryl nicotinate to create a scaffold bearing the this compound structure. nih.gov This demonstrates the potential of biomimetic pathways to not only synthesize known compounds but also to generate novel analogs with potentially enhanced biological activities. The ability to perform these transformations on complex molecules at a late stage of the synthesis is particularly valuable for creating diverse chemical libraries for biological screening. nih.govsnu.ac.kr
The reaction conditions for this biomimetic remodeling have been optimized, with key parameters including the choice of solvent (e.g., ethanol), the ammonium (B1175870) source for in situ enamine generation (e.g., ammonium acetate), and the reaction temperature. researchgate.net The scope of this reaction is broad, accommodating a variety of substituted (aza)indole-3-carboxaldehydes and leading to the corresponding meta-aminoaryl nicotinates in good to excellent yields. researchgate.net
Mechanistic Postulations of Novel Synthetic Routes
The synthesis of this compound, estradiol 17-nicotinate 3-propionate, involves the selective esterification of the two hydroxyl groups of estradiol. While classical synthetic routes often involve protection and deprotection steps, recent research has explored more direct and innovative pathways. One such novel approach draws inspiration from the biosynthesis of nicotinic acid (a form of vitamin B3) from tryptophan. nih.gov This biomimetic strategy offers a unique method for conjugating nicotinates to various molecules, including steroids. nih.gov
A plausible mechanistic pathway for a nature-inspired synthesis of a key intermediate, a meta-aminoaryl nicotinate that could be further elaborated to an this compound-like structure, involves the transformation of an (aza)indole scaffold. nih.gov Two potential mechanisms have been proposed for this transformation, as illustrated in the study by Varun, et al. (2020). nih.gov
Plausible Mechanism A: This pathway proceeds via imine formation, followed by a 6π electrocyclization, and subsequent C–N bond cleavage and re-aromatization. nih.gov
Plausible Mechanism B: This alternative route involves an Aldol-type addition, dehydration, and intramolecular cyclization, which is also followed by C–N bond cleavage and re-aromatization to yield the meta-aminoaryl nicotinate scaffold. nih.gov
These modern synthetic strategies represent a departure from traditional methods, aiming to provide more efficient and regioselective access to complex nicotinates. nih.gov
Late-Stage Conjugation Techniques for Vitamin B3 Derivatives
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as steroids, at a late point in the synthetic sequence. nih.govresearchgate.net This approach is particularly valuable for creating derivatives of bioactive compounds to explore their chemical space and potentially enhance their properties. researchgate.net The conjugation of Vitamin B3 (niacin) derivatives, like nicotinic acid, to a steroidal framework is a key step in the synthesis of this compound.
A recently developed nature-inspired strategy for synthesizing meta-aminoaryl nicotinates from 3-formyl(aza)indoles is particularly amenable to late-stage conjugation. nih.gov This method allows for the incorporation of the nicotinate moiety onto (hetero)arylamines, which can be part of a larger molecular scaffold. nih.gov The utility of this approach was demonstrated by the successful propionation of an estradiol nicotinate derivative to yield a scaffold analogous to this compound. researchgate.net
The key advantages of this biomimetic method include:
Access to ortho-unsubstituted nicotinates: Unlike many classical pyridine syntheses, this method does not result in unwanted substitutions at the C2 and C6 positions of the nicotinate ring. nih.gov
Use of propiolates as enamine precursors: This is a distinguishing feature from other synthetic routes. nih.gov
Feasibility for further diversification: The synthesis allows for the incorporation of halo- or boronic ester-substituted aminobiaryls, which can serve as handles for further chemical modifications. researchgate.net
This late-stage conjugation technique provides a robust and flexible platform for accessing a diverse range of Vitamin B3-conjugated molecules, including complex steroid esters like this compound, thereby expanding the accessible chemical space for biomedical research. nih.gov
Chemoenzymatic Synthesis of this compound and Related Steroid Esters
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govresearchgate.net This approach is increasingly being applied to the synthesis of complex natural products and their derivatives, including steroids. researchgate.net While specific chemoenzymatic routes for this compound are not extensively documented, the principles of this methodology can be applied to its synthesis. The synthesis of this compound from estradiol requires the selective esterification of the C3 and C17 hydroxyl groups with propionic acid and nicotinic acid, respectively.
Enzymes, particularly lipases and esterases, are well-suited for catalyzing esterification reactions with high regio- and stereoselectivity. nih.gov For instance, lipases can be used to selectively acylate one hydroxyl group on a steroid core, leaving others free for subsequent chemical modification. This enzymatic approach can circumvent the need for complex protection and deprotection sequences often required in purely chemical syntheses.
A hypothetical chemoenzymatic synthesis of this compound could involve the following steps:
Enzymatic propionylation: Selective acylation of the C3 phenolic hydroxyl group of estradiol using a suitable lipase and a propionyl donor.
Chemical nicotinoylation: Esterification of the remaining C17 hydroxyl group with nicotinic acid or an activated derivative using standard chemical methods.
Alternatively, a two-step enzymatic process with different enzymes exhibiting distinct regioselectivities could potentially be employed. The use of enzymes in steroid synthesis has been shown to be effective for various transformations, including hydroxylations and acylations, often proceeding with high yields and selectivity. nih.govmdpi.com
Table 1: Potential Enzymatic Reactions in Steroid Ester Synthesis
| Enzyme Class | Reaction Type | Potential Application in this compound Synthesis | Reference |
|---|---|---|---|
| Lipase | Esterification/Acylation | Selective propionylation of the C3-hydroxyl of estradiol. | nih.gov |
| Esterase | Esterification | Selective nicotinoylation of the C17-hydroxyl of an estradiol-3-propionate intermediate. | mdpi.com |
| Cytochrome P450 | Hydroxylation | Could be used to introduce hydroxyl groups at specific positions for further functionalization, although not directly in the final esterification steps of this compound. | researchgate.net |
This table is illustrative of the potential applications of enzymes in the synthesis of steroid esters like this compound, based on general principles of chemoenzymatic synthesis.
Derivatization Strategies for Structural Modification and Exploration of Chemical Space
The derivatization of lead compounds is a cornerstone of drug discovery, aimed at optimizing pharmacological profiles and exploring structure-activity relationships (SAR). nih.govnih.gov this compound, as a derivative of estradiol, is itself a product of such a strategy. Further structural modifications to the this compound molecule can be envisioned to explore its chemical space and potentially modulate its biological activity. These modifications can target the steroidal backbone, the propionate ester at C3, or the nicotinate ester at C17.
Modification of the Steroidal Nucleus:
Introduction of substituents: Halogenation, methylation, or hydroxylation at various positions on the steroid rings (A, B, C, or D) can significantly influence the molecule's conformation, lipophilicity, and interaction with biological targets. nih.govnih.gov For example, introducing substituents at the 2-position of the estradiol nucleus has been shown to affect its biological activity. nih.gov
Stereochemical inversion: Altering the stereochemistry of substituents, such as the C18-methyl group, can dramatically impact biological efficacy. nih.gov
Modification of the Ester Groups:
Varying the alkyl chain of the C3-ester: The propionate group could be replaced with other alkyl or aryl carboxylates of varying chain lengths and branching to fine-tune the molecule's pharmacokinetic properties.
Modification of the C17-nicotinate: The pyridine ring of the nicotinate moiety offers a handle for further derivatization. Introduction of substituents on the pyridine ring could modulate the electronic properties and potential interactions of this part of the molecule.
Table 2: Examples of Derivatization Strategies for Estradiol Analogs
| Modification Site | Type of Derivatization | Potential Impact | Reference |
|---|---|---|---|
| C17 of Estradiol | Introduction of an oxime ether-linked hydroxamic acid group | Potent inhibitory effects against tumor cell lines. | sioc-journal.cn |
| C13 of Estradiol | Inversion of the C18-methyl group from β to α | Decreased estrogenicity. | nih.gov |
| C2 of Estradiol | Introduction of thiadiazole, thiazoline, and thiazolidinone moieties | Modulation of uterotrophic and anti-uterotrophic activities. | nih.gov |
| Phenolic Hydroxyl (C3) | Derivatization with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) | Enables sensitive quantification in biological samples. | nih.gov |
These derivatization strategies highlight the potential for creating a library of this compound analogs for further biological evaluation, thereby exploring the chemical space around this steroidal scaffold.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Estradiol |
| Estradiol 17-nicotinate 3-propionate |
| Tryptophan |
| Nicotinic acid |
| meta-Aminoaryl nicotinate |
| 3-formyl(aza)indoles |
Preclinical Pharmacological and Biological Investigations
In Vitro Characterization of Estrogenic and Anabolic Activities
In vitro studies are fundamental to characterizing the molecular and cellular activities of a hormonal agent. These assays help determine a compound's potency, mechanism of action, and effects on cellular behavior in a controlled laboratory setting.
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are a standard method to quantify the estrogenic activity of a compound. In these assays, cells (often human cell lines like MCF-7 or HEK293) are engineered to contain a reporter gene linked to an estrogen response element (ERE). When an estrogenic compound binds to the estrogen receptor (ER) in the cell, the receptor-ligand complex activates the ERE, leading to the expression of the reporter gene (e.g., luciferase or β-lactamase), which produces a measurable signal. nih.govnih.gov This signal is proportional to the estrogenic activity of the compound.
No specific data from reporter gene assays quantifying the estrogenic potency of Estrapronicate have been identified. Such data would typically be presented in a table comparing its activity to a reference estrogen like 17β-estradiol.
Table 1: Illustrative Data Table for Estrogenic Activity in a Reporter Gene Assay (Hypothetical Data)
| Compound | Cell Line | EC₅₀ (nM) | Relative Potency (%) vs. 17β-estradiol |
|---|---|---|---|
| 17β-estradiol | MCF-7 | 0.01 | 100 |
Gene Expression Profiling in Target Cells
To understand the broader impact of an estrogenic compound, researchers analyze its effect on the expression of multiple genes in target cells, such as the breast cancer cell line MCF-7. Techniques like microarray analysis or quantitative reverse transcription PCR (qRT-PCR) are used to measure changes in the mRNA levels of known estrogen-responsive genes (e.g., TFF1, MYC, CCNB1). nih.gov This profiling helps to understand the specific cellular pathways modulated by the compound. mdpi.com
There are no available studies detailing the gene expression profile of cells treated specifically with this compound.
Cellular Proliferation and Differentiation Studies
Estrogens are known to influence the proliferation and differentiation of target cells. A classic example is the E-SCREEN assay, which measures the proliferation of estrogen-dependent MCF-7 breast cancer cells. nih.gov An increase in cell number upon exposure to a test compound indicates estrogenic activity. nih.gov Studies on cellular differentiation, for instance in osteoprogenitor cells, would assess markers of bone formation to characterize potential effects on bone metabolism.
Specific research findings on the effects of this compound on the proliferation or differentiation of any cell line are absent from the available literature.
In Vivo Preclinical Animal Models (Excluding Clinical Human Data)
In vivo studies in animal models are crucial for understanding the physiological effects of a compound in a whole organism.
Studies on Estrogenic Effects in Ovariectomized Rodent Models
The ovariectomized (OVX) rodent is the gold-standard model for studying the effects of estrogen deficiency and replacement. mdpi.com In this model, the ovaries are surgically removed, leading to a state of hypoestrogenism that mimics menopause. msdmanuals.comnih.gov Researchers administer estrogenic compounds to these animals and measure various endpoints, such as the restoration of uterine weight (a classic uterotrophic assay), prevention of bone loss, and changes in hormone levels. nih.govnih.gov
No studies have been published that specifically document the estrogenic effects of this compound in ovariectomized rodent models. Data on uterine weight, bone mineral density, or other estrogen-sensitive tissues following this compound administration are not available.
Table 2: Representative Uterotrophic Assay Results in Ovariectomized Rats (Hypothetical Data)
| Treatment Group | N | Mean Uterine Weight (mg) | % Increase vs. OVX Control |
|---|---|---|---|
| Sham (Intact) | 10 | 550.5 ± 45.2 | N/A |
| OVX Control | 10 | 120.1 ± 15.8 | 0% |
| OVX + 17β-estradiol | 10 | 495.3 ± 38.9 | 312% |
Investigation of Anabolic Properties in Preclinical Systems
There is no preclinical evidence available to suggest or quantify any independent anabolic properties of this compound.
Assessment in Models for Bone Health
The investigation of this compound for bone health was largely driven by its inclusion in Trophobolene, which was studied for the treatment of osteoporosis. Preclinical evaluation in this area would have relied on established animal models that mimic postmenopausal osteoporosis, a condition characterized by estrogen deficiency and subsequent bone loss.
Common Preclinical Models for Osteoporosis:
Ovariectomized (OVX) Rodent Models: The most common and well-established model involves the surgical removal of ovaries in rats or mice. researchgate.netnih.gov This procedure induces a state of estrogen deficiency that closely mimics human menopause, leading to increased bone turnover with resorption exceeding formation, resulting in significant bone loss, particularly in cancellous bone. nih.gov
Large Animal Models: Ovariectomized sheep are also used, offering advantages due to their bone size, which is suitable for testing orthopedic implants, and a reproductive cycle that shares similarities with humans. ecmjournal.orgnih.gov
In these models, an estrogenic compound like this compound would be expected to demonstrate efficacy by mitigating the effects of estrogen deprivation. The primary mechanism involves the suppression of osteoclast activity, thereby reducing bone resorption. When combined with an anabolic agent like nandrolone (B1676933), a synergistic effect is anticipated, with the androgenic component stimulating osteoblast activity and promoting bone formation. nih.gov Preclinical endpoints in these studies typically include bone mineral density (BMD) measurements, biomechanical strength testing of bones like the femur and vertebrae, and histomorphometric analysis to quantify changes in bone structure and cellular activity. researchgate.net
Table 1: Key Parameters in Preclinical Bone Health Models
| Model | Species | Induction Method | Key Pathophysiological Feature | Primary Endpoints for Evaluation |
| Postmenopausal Osteoporosis | Rat, Mouse | Ovariectomy (OVX) | Estrogen deficiency, increased bone resorption | Bone Mineral Density (BMD), Biomechanical Strength, Histomorphometry |
| Postmenopausal Osteoporosis | Sheep | Ovariectomy (OVX) | Estrogen deficiency, similar bone turnover to humans | BMD, Bone Turnover Markers, Suitability for Implant Testing |
Evaluation in Cardiovascular Preclinical Models
This compound, as part of Trophobolene, was also investigated for "coronary insufficiency." Preclinical studies to support this indication would have utilized animal models designed to assess the impact of estrogens on the cardiovascular system, particularly on blood vessels and heart function.
Relevant Preclinical Cardiovascular Models:
Atherosclerosis Models: Historically, studies in the 1950s used primate models (e.g., monkeys) and rabbits fed high-cholesterol diets to induce atherosclerosis. nih.gov These models are used to evaluate whether a compound can inhibit the formation of atherosclerotic plaques in coronary arteries. Estrogens have been shown to inhibit coronary atherosclerosis in such models. nih.gov
Myocardial Ischemia/Infarction Models: In rats, myocardial infarction can be surgically induced by ligating a coronary artery. mdpi.comresearchgate.net This model allows for the study of a drug's potential to protect the heart muscle from ischemic damage and to improve cardiac function post-infarction.
Vasomotor Function Models: Studies in monkeys have shown that estrogens can directly affect the vascular system by modulating the vasomotor response of coronary arteries, independent of changes to lipoprotein levels. nih.gov
The rationale for using an estrogenic compound like this compound for coronary insufficiency stems from the known beneficial effects of estrogen on the vasculature, including promoting vasodilation and inhibiting the processes that lead to atherosclerosis. nih.gov
Exploratory Studies in Hormonal Disorder Models
Trophobolene, containing this compound, was studied in the context of hormonal disorders, specifically gonadotropin deficiency. nih.gov Preclinical models for this condition are designed to replicate a state of hypogonadotropic hypogonadism, where the pituitary gland fails to produce adequate levels of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Preclinical Models of Gonadotropin Deficiency:
Surgical/Pharmacological Ablation Models: Pioneering studies in rhesus monkeys involved creating hypothalamic lesions to induce GnRH deficiency, which in turn suppresses gonadotropin secretion. oup.com This allows for the controlled study of hormone replacement.
Genetically Modified Models: More modern approaches include genetically engineered mice. For instance, mice lacking a functional Kiss1 gene fail to undergo sexual maturation and exhibit low levels of LH, FSH, and sex steroids, serving as a model for hypogonadotropic hypogonadism. pnas.orgoup.com
In these models, the primary deficit is the lack of hormonal signaling from the pituitary to the gonads. A combination therapy like Trophobolene, providing an estrogen, a progestin, and an androgen, would be evaluated on its ability to act as a hormone replacement therapy, aiming to restore downstream physiological functions that are normally maintained by gonadal steroids, without needing to restore gonadotropin levels themselves.
Considerations for Preclinical Model Selection and Design
The selection of an appropriate preclinical model is critical for evaluating hormonal agents like this compound. The choice depends on the specific therapeutic indication being investigated.
For Bone Health: The ovariectomized rat is the gold-standard model for postmenopausal osteoporosis due to its cost-effectiveness and the consistent, well-characterized bone loss that follows estrogen withdrawal. researchgate.netnih.gov Larger animals like sheep may be chosen when the study involves surgical procedures or the testing of orthopedic devices. ecmjournal.org
For Cardiovascular Effects: While rodent models are common, primate models have historically been preferred for atherosclerosis research because their cardiovascular physiology and lipoprotein metabolism more closely resemble that of humans. nih.govnih.gov However, ethical and cost considerations have made rodent models of specific cardiovascular events, like myocardial infarction, more common. mdpi.com
For Hormonal Disorders: Models must accurately replicate the specific hormonal deficiency. For gonadotropin deficiency, models that disrupt the hypothalamic-pituitary-gonadal (HPG) axis are essential. oup.com Genetically modified mice offer high specificity for the role of a particular gene, while surgical or pharmacological models can be used to study the effects of acute hormone withdrawal and replacement. oup.compnas.org
Key design considerations include the species and strain of the animal, the method used to induce the disease state, the duration of the study, and the selection of relevant, quantifiable endpoints (e.g., BMD, plaque size, hormone levels).
Preclinical Studies on Combination Formulations (e.g., Trophobolene Components)
The preclinical evaluation of this compound is intrinsically linked to its role within the Trophobolene combination, which was designed to leverage the distinct and complementary actions of an estrogen, an androgen, and a progestin.
Mechanistic Basis for Synergistic or Modulatory Effects of Co-Formulated Agents
The rationale for combining this compound, nandrolone undecanoate, and hydroxyprogesterone (B1663944) heptanoate (B1214049) is based on achieving a multi-faceted therapeutic effect while potentially balancing side-effect profiles.
Complementary Action on Bone: The primary synergy is hypothesized for bone health. Estrogens (this compound) are potent inhibitors of osteoclast-mediated bone resorption, while anabolic-androgenic steroids (nandrolone) are known to stimulate osteoblast-mediated bone formation. nih.gov By targeting both sides of the bone remodeling equation, the combination could theoretically produce a more robust effect on bone mass than either agent alone.
Broad Anabolic and Trophic Support: The anabolic properties of nandrolone promote protein synthesis in various tissues, including muscle. This effect, combined with the trophic support provided by estrogen, was intended to treat conditions of wasting or growth deficiency.
Hormonal Modulation: The inclusion of a progestogen (hydroxyprogesterone heptanoate) alongside an estrogen is a standard strategy in hormone therapy to modulate the proliferative effects of estrogen on the endometrium. researchgate.net Furthermore, the combination of an estrogen, an androgen, and a progestin can create a complex hormonal milieu that aims to provide therapeutic benefits while avoiding significant virilizing effects from the androgen or strong feminizing effects from the estrogen. frontiersin.org Synthetic hormones can also exert negative feedback on the hypothalamus and pituitary, suppressing endogenous hormone production. researchgate.net
Preclinical Evaluation of Pharmacodynamic Interactions
The pharmacodynamic interactions between the components of Trophobolene are complex, involving effects at the receptor level, on enzyme activity, and through feedback mechanisms.
Receptor Cross-Talk: Estrogens, androgens, and progestins act on their respective nuclear receptors. However, there is significant cross-talk. For example, progestins can modulate the expression of estrogen and androgen receptors, thereby altering tissue sensitivity to the other hormones in the formulation. researchgate.net
Metabolic Conversion: A key interaction involves the enzyme aromatase, which converts androgens into estrogens. nih.gov Nandrolone can be a substrate for aromatase, meaning its administration can lead to an increase in estrogenic activity, which would add to the effects of the co-administered this compound. wikipedia.org
Feedback on the HPG Axis: Each steroid component can independently suppress the release of LH and FSH from the pituitary. researchgate.net In preclinical models, the net effect of the combination on gonadotropin suppression would be evaluated.
Net Anabolic vs. Androgenic Activity: Preclinical studies would have assessed the desired anabolic effects (e.g., by measuring the weight of the levator ani muscle in rats) versus the unwanted androgenic/virilizing effects (e.g., by measuring the weight of the seminal vesicles or prostate). The goal of such a combination is to achieve a high anabolic-to-androgenic ratio.
A central claim for the Trophobolene formulation was that this specific combination of an estrogen, progestogen, and androgen resulted in a balanced preparation that avoided significant masculinizing or feminizing side effects.
Analytical Characterization and Detection Strategies for Estrapronicate
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the separation of estrapronicate from complex mixtures, enabling its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estrogen esters like this compound. Its versatility allows for the separation of these compounds from various biological and pharmaceutical matrices. bioline.org.brnih.govnih.gov
Research Findings: Methods for the analysis of estrogens often utilize reverse-phase HPLC, which is well-suited for separating moderately polar compounds like estradiol (B170435) esters. bioline.org.brnih.govnih.gov The choice of a stationary phase, typically a C8 or C18 column, and a mobile phase, usually a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, is critical for achieving optimal separation. bioline.org.brfarmaciajournal.com For detection, a UV detector can be employed, often set at a wavelength around 230 nm or 280 nm where the estrogenic structure exhibits absorbance. bioline.org.brnih.gov More sensitive and specific detection can be achieved using fluorescence detection, especially for trace-level analysis in environmental or biological samples. scielo.br The retention time of the analyte under specific chromatographic conditions is used for its identification and the peak area for its quantification. bioline.org.br
Table 1: Representative HPLC Parameters for Analysis of Estradiol Esters
| Parameter | Condition |
|---|---|
| Column | Eclipse XDB-C18, 5 µm, 250 mm x 4.6 mm bioline.org.brnih.gov |
| Mobile Phase | Acetonitrile and water gradient bioline.org.br |
| Flow Rate | 0.8 - 1.0 mL/min bioline.org.br |
| Detection | UV at 230 nm or 280 nm bioline.org.brnih.gov / Fluorescence scielo.br |
| Injection Volume | 10 - 20 µL bioline.org.brnih.gov |
Note: This table represents typical conditions for estradiol esters and serves as a likely starting point for the analysis of this compound due to the limited specific data available for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of steroid hormones, including estrogens. tohoku.ac.jpdss.go.thnih.govnih.gov Due to the low volatility of estrogens, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. dss.go.th
Research Findings: Common derivatization agents for estrogens include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionyl (PFP) anhydride (B1165640). nih.govmdpi.com The choice of derivatizing agent can significantly impact the sensitivity and selectivity of the analysis. nih.gov The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. mdpi.com Detection is most commonly achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. tohoku.ac.jpmdpi.com
Table 2: Representative GC Parameters for Analysis of Derivatized Estrogens
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5MS) dss.go.th |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Derivatization | Silylation (e.g., with MSTFA) or Acylation nih.govunito.it |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) tohoku.ac.jpmdpi.com |
Note: This table outlines general conditions for the GC analysis of estrogens. Specific parameters for this compound would require method development and validation.
Mass Spectrometry-Based Methods for Identification and Quantitation
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides unparalleled sensitivity and specificity for the analysis of this compound. tohoku.ac.jp
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low levels of estrogens and their esters in complex biological matrices like plasma and serum. anapharmbioanalytics.comnih.govnih.govuliege.be
Research Findings: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For estrogen analysis, electrospray ionization (ESI) is a commonly used ionization technique, often operated in negative ion mode for phenolic estrogens. farmaciajournal.com However, derivatization can be employed to enhance ionization efficiency and sensitivity, allowing for positive ion mode detection as well. uliege.beacs.org In tandem MS, specific precursor-to-product ion transitions are monitored in a mode called Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves the limit of quantification. nih.gov Methods have been developed to quantify estradiol down to the picogram per milliliter (pg/mL) level. anapharmbioanalytics.comthermofisher.com
Table 3: Representative LC-MS/MS Parameters for Estradiol Ester Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Reverse-phase UHPLC anapharmbioanalytics.comthermofisher.com |
| Ionization Source | Electrospray Ionization (ESI) farmaciajournal.com |
| Mass Analyzer | Triple Quadrupole nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction nih.gov |
Note: These parameters are representative of methods for estradiol and similar esters. The specific MRM transitions for this compound would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a robust method for the identification and quantification of estrogens. tohoku.ac.jpnih.govunito.it
Research Findings: As with GC, derivatization of this compound is necessary prior to GC-MS analysis. dss.go.thunito.it The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron ionization (EI). mdpi.com For quantitative analysis, selected ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions characteristic of the target compound, thereby increasing sensitivity and selectivity. dss.go.th
Table 4: Representative GC-MS Parameters for Derivatized Estrogen Analysis
| Parameter | Condition |
|---|---|
| Chromatography | High-resolution capillary GC nih.gov |
| Ionization Mode | Electron Ionization (EI) mdpi.com |
| Mass Analyzer | Quadrupole or Ion Trap researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan dss.go.th |
| Derivatization | Required (e.g., silylation) unito.it |
Note: The specific ions to be monitored for this compound would depend on its fragmentation pattern after derivatization and ionization.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying and characterizing metabolites of drugs and endogenous compounds, including estrogens. mdpi.comnih.govresearchgate.netnih.gov
Research Findings: HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of parent compounds and their metabolites. mdpi.comnih.gov This capability is invaluable for untargeted metabolomics studies aiming to discover novel metabolic pathways. For estrogens, HRMS has been used to identify various hydroxylated and conjugated metabolites. nih.govnih.gov The study of this compound metabolism would likely involve incubation with liver microsomes followed by LC-HRMS analysis to identify phase I (e.g., hydrolysis of the ester, hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolites. nih.govnih.gov The accurate mass data helps in proposing and confirming the structures of the metabolites formed. researchgate.netnih.gov
Table 5: Compounds Mentioned
| Compound Name | |
|---|---|
| Estradiol | |
| This compound | |
| Estrone (B1671321) | |
| Acetonitrile | |
| Methanol | |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |
| Pentafluoropropionyl (PFP) anhydride | |
| Progesterone (B1679170) |
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework. By analyzing the spectra of its constituent parts—the estradiol core, the nicotinate (B505614) group, and the propionate (B1217596) group—the expected spectral characteristics of this compound can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is predicted to be a composite of the signals from its three main components. The estradiol steroid skeleton would show a series of complex multiplets in the aliphatic region for the saturated rings, and characteristic signals for the aromatic protons of the A-ring. nih.govnih.govbmrb.io The nicotinate moiety would contribute distinct downfield signals corresponding to the protons on the pyridine (B92270) ring. jst.go.jpnih.govresearchgate.netmdpi.comacs.org The propionate group would exhibit a typical ethyl pattern, with a quartet and a triplet. jst.go.jpresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum would similarly reflect the combined structure. The 18 carbons of the estradiol core would appear at their characteristic chemical shifts. nih.govnih.govbmrb.ioresearchgate.net The nicotinate ester would add signals for the pyridine ring carbons and the carbonyl carbon. jst.go.jpnih.gov The propionate ester would show signals for its carbonyl, methylene, and methyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Estradiol Aromatic H | ~6.5-7.2 | ~110-160 |
| Estradiol Aliphatic H | ~0.7-2.9 | ~10-90 |
| Nicotinate Pyridine H | ~7.4-9.3 | ~120-155 |
| Nicotinate Carbonyl C | - | ~165 |
| Propionate Methylene H (CH₂) | ~2.3 (quartet) | ~28 |
| Propionate Methyl H (CH₃) | ~1.1 (triplet) | ~9 |
| Propionate Carbonyl C | - | ~174 |
Note: Predicted values are based on data for estradiol, ethyl nicotinate, and methyl propionate. Actual shifts in the this compound molecule may vary due to the combined electronic effects.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The presence of two ester groups is a key feature. brainly.comresearchgate.netdocbrown.infoarxiv.orgtandfonline.comarxiv.orgnih.govchemicalbook.com
C=O Stretching: Strong absorption bands are expected in the region of 1735-1765 cm⁻¹, corresponding to the carbonyl stretching vibrations of the nicotinate and propionate esters. jst.go.jpdocbrown.info
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region would indicate the C-O stretching of the ester groups.
Aromatic C=C Stretching: Absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ would be due to the vibrations of the aromatic ring of the estradiol and nicotinate moieties.
O-H Stretching: The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the esterification of the hydroxyl groups of estradiol. brainly.com
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (Nicotinate) | C=O Stretch | ~1735-1750 |
| Ester Carbonyl (Propionate) | C=O Stretch | ~1735-1750 |
| Aromatic Ring | C=C Stretch | ~1475-1600 |
| Ester | C-O Stretch | ~1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound is primarily determined by the chromophores within the molecule. The phenolic A-ring of the estradiol core and the pyridine ring of the nicotinate moiety are the main contributors to UV absorption. rsc.orgmdpi.comglobalresearchonline.netscielo.brresearchgate.netnih.gov An absorption maximum is expected around 280 nm, which is characteristic of the phenolic ring in estrogens. researchgate.netnih.gov The nicotinate ester may introduce additional absorption features or a shoulder on the main peak.
Immunochemical Assays for Detection and Screening (e.g., ELISA, RIA)
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are powerful tools for the detection and quantification of hormones and their metabolites due to their high sensitivity and specificity. While specific assays for this compound are not widely documented, the principles of assays developed for estradiol and other estrogen esters can be applied. caymanchem.comaacrjournals.orgresearchgate.netpsu.eduresearchgate.netiwaponline.comhsa.gov.sgiwaponline.comnih.govnih.govgoogle.comnih.govresearchgate.netiiab.me
The development of a reliable immunochemical assay for this compound would hinge on the production of specific antibodies. This process involves:
Hapten Synthesis: this compound, being a small molecule, would need to be conjugated to a larger carrier protein (like bovine serum albumin or keyhole limpet hemocyanin) to become immunogenic. This complex is known as a hapten-carrier conjugate.
Immunization: Animals, typically rabbits or mice, are immunized with the hapten-carrier conjugate to elicit an immune response and the production of polyclonal or monoclonal antibodies.
Antibody Purification and Characterization: The resulting antibodies are purified from the serum and characterized for their affinity and specificity to this compound.
Validation of the developed antibodies and the subsequent assay is crucial and would involve assessing parameters such as sensitivity (limit of detection), specificity (cross-reactivity), precision (intra- and inter-assay variability), and accuracy. iwaponline.comnih.gov
A critical aspect of any immunoassay for this compound would be its cross-reactivity with other endogenous and synthetic estrogens. Given that the core structure is estradiol, antibodies raised against this compound would likely show some degree of cross-reactivity with estradiol, estrone, and estriol (B74026). researchgate.netpsu.edu
The degree of cross-reactivity would depend on the site of conjugation of this compound to the carrier protein during hapten synthesis. If the conjugation point exposes the unique ester side chains, the resulting antibodies may have higher specificity for this compound over estradiol. Conversely, if the conjugation masks these side chains, the antibodies may primarily recognize the estradiol backbone, leading to higher cross-reactivity. researchgate.net
Studies on ELISAs for estradiol have shown significant cross-reactivity with estradiol esters like estradiol valerate (B167501) and estradiol benzoate. researchgate.netresearchgate.net Therefore, it is highly probable that a standard estradiol ELISA or RIA would also detect this compound to some extent. For accurate quantification of this compound, a highly specific antibody with low cross-reactivity to parent estradiol and other metabolites would be essential. aacrjournals.org
Interactive Data Table: Illustrative Cross-Reactivity of an Estradiol Immunoassay
| Compound | Cross-Reactivity (%) |
| 17β-Estradiol | 100 |
| Estrone | 85 |
| Estriol | 62 |
| Estradiol-17-valerate | 57-84 |
| Estradiol-3-benzoate | 57-84 |
| This compound (Predicted) | High |
Note: The cross-reactivity percentages are based on published data for existing estradiol assays and serve as an illustrative example. The predicted high cross-reactivity for this compound is an inference based on its structural similarity to other estradiol esters. researchgate.netresearchgate.net
Structural Aspects and Structure Activity Relationships Sar of Estrapronicate
Stereochemistry and Isomeric Forms
Estrapronicate is chemically known as estradiol (B170435) 17-nicotinate 3-propionate. wiktionary.org Its core structure is that of estradiol, a naturally occurring estrogen, which possesses a specific and crucial stereochemistry for its biological activity. The steroidal nucleus, a cyclopentanoperhydrophenanthrene ring system, features multiple chiral centers. In the case of this compound, which is derived from the potent 17β-estradiol, there are five defined stereocenters, leading to a distinct three-dimensional arrangement. uomustansiriyah.edu.iqwikipedia.org
Role of Ester Linkages (Nicotinate and Propionate) in Biological Activity
This compound is a dual-ester derivative of estradiol, featuring a propionate (B1217596) ester at the C3 position and a nicotinate (B505614) (vitamin B3) ester at the C17 position. wiktionary.org This esterification serves as a prodrug strategy, where the ester groups are cleaved in the body by esterase enzymes to release the active parent molecule, 17β-estradiol. nih.govdrugbank.comwikipedia.org The nature and position of these ester linkages significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The primary role of esterification in steroidal hormones is to modify their physicochemical properties, such as lipophilicity. wikipedia.org Increased lipophilicity can enhance absorption and prolong the duration of action, particularly when administered intramuscularly, by allowing the compound to form a depot in fatty tissue from which it is slowly released and hydrolyzed. wikipedia.org
The choice of a propionate group at C3 and a nicotinate group at C17 is not arbitrary. Short-chain esters, like propionate, at the C17 position of estradiol have been shown to be effective in competing for binding to the estrogen receptor, primarily because they are readily hydrolyzed to estradiol by uterine cytosol. nih.gov While this study focused on C17 esters, the principle of enzymatic cleavage releasing the active hormone is central to the prodrug approach.
The presence of the nicotinate (niacin) moiety is particularly noteworthy. Nicotinic acid itself has various pharmacological effects, including vasodilation and lipid-lowering properties. belnauka.byannualreviews.orgebi.ac.uk In the context of Trophobolene, it was suggested that the nicotinic acid derived from this compound could enhance the nutrient, relaxant, and anti-adipose effects of the estrogenic component. wikipedia.orgiiab.me This suggests a design strategy where the esterifying group is not merely a pharmacokinetic modulator but also a pharmacologically active entity, potentially leading to synergistic effects.
Conformational Analysis and Molecular Flexibility
Studies on estradiol and its analogs have shown that the A-ring and D-ring hydroxyl groups are critical for high-affinity binding. nih.gov The distance between these two groups is a key determinant of estrogenic activity. uomustansiriyah.edu.iq The esterification in this compound masks these hydroxyl groups, and the molecule itself is likely to have low affinity for the estrogen receptor until the ester bonds are cleaved. nih.govwikipedia.org
The conformational analysis of other estradiol esters, such as estradiol 17β-valerate, has revealed that the orientation of the ester chain can influence the molecule's interaction with the receptor. nih.gov The flexibility of the propionate and nicotinate chains in this compound would allow the molecule to adopt various conformations. However, the ultimate biological activity is dependent on the release of 17β-estradiol, which has the optimal conformation for estrogen receptor binding. The flexibility of the ester chains primarily influences the rate of hydrolysis by esterases, which can be affected by steric hindrance around the ester bond.
Comparison of this compound SAR with Other Estradiol Esters
The structure-activity relationships of estradiol esters are largely dictated by the nature of the esterifying acid and the position of esterification. The primary purpose of esterification is to create a prodrug with modified pharmacokinetic properties.
Comparing this compound to other estradiol esters reveals key principles:
Single vs. Dual Esters: Estradiol dipropionate, a dual ester like this compound, has been shown to have enhanced and prolonged effects compared to single esters like estradiol benzoate. wikipedia.org This suggests that esterification at both the C3 and C17 positions can significantly impact the release profile of estradiol.
Chain Length of the Ester: Generally, for simple alkyl esters, increasing the chain length increases lipophilicity and prolongs the duration of action. wikipedia.org For instance, estradiol valerate (B167501) has a longer duration of action than estradiol propionate. nih.gov this compound's propionate ester is a short-chain ester, suggesting a relatively rapid cleavage.
Nature of the Esterifying Group: The use of a pharmacologically active moiety like nicotinic acid in this compound is a distinguishing feature. This contrasts with more common esters like valerate or cypionate, where the cleaved acid is primarily a pharmacokinetic modulator with little intrinsic biological activity at the doses delivered. The SAR of this compound is therefore a combination of the steroidal estrogen SAR and the pharmacology of nicotinic acid.
A study comparing the in vivo estrogenic activity of various C-11β substituted estradiol esters showed that the hormonal activity and the rate of esterase hydrolysis were highly dependent on the structure of the ester. For instance, formate (B1220265) esters were good estrogens, but increasing the chain length to acetate (B1210297) or propionate dramatically decreased hormonal activity at that specific position. acs.org This highlights the sensitivity of SAR to the specific substitution pattern.
Design Principles for Novel this compound Analogs
The structure of this compound provides a template for the design of novel estradiol-based compounds with tailored properties. Several design principles can be extrapolated:
Dual-Action Prodrugs: The use of a nicotinic acid ester suggests a strategy for creating "codrugs" where both the steroid and the cleaved ester have desired pharmacological activities. nih.gov This could be explored with other bioactive carboxylic acids to achieve synergistic or complementary therapeutic effects. For example, conjugating estradiol with non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid group could target inflammation in estrogen-responsive tissues.
Modulating Pharmacokinetics: The choice of different ester groups at the C3 and C17 positions allows for fine-tuning of the pharmacokinetic profile. By varying the chain length, branching, or introducing different functional groups into the ester moieties, the rate of hydrolysis and the duration of action can be precisely controlled. For instance, using bulkier or more sterically hindered esters could slow down the rate of cleavage by esterases, leading to a more sustained release of estradiol.
Targeted Delivery: While not a primary feature of this compound, the concept of using ester linkages can be extended to targeted drug delivery. By attaching moieties that are recognized by specific enzymes or transporters expressed in target tissues, it may be possible to achieve localized activation of the estrogen.
Biomimetic Synthesis: Recent research has highlighted a biomimetic strategy for the synthesis of molecules bearing an "this compound scaffold". nih.gov This approach, inspired by natural biosynthetic pathways, can facilitate the creation of diverse libraries of this compound analogs for screening and optimization. nih.gov
Historical Context and Pharmaceutical Development Trajectory
Discovery and Initial Synthesis Efforts
Estrapronicate (INN), chemically known as estradiol (B170435) nicotinate (B505614) propionate (B1217596), is a synthetic estrogen ester. google.comfisiologiadelejercicio.com The initial synthesis of this compound is credited to Nicolas Gueritee and is documented in a French patent filed in 1965. cas.org This places its discovery within a period of active research into modifying natural hormones to enhance their therapeutic properties.
| Property | Value |
|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-13-Methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate google.com |
| Other Names | Estradiol nicotinate propionate, Estradiol 17β-nicotinate 3-propionate google.comcas.org |
| Molecular Formula | C27H31NO4 google.com |
| Molar Mass | 433.539 g/mol google.com |
| CAS Number | 4140-20-9 cas.org |
| Melting Point | 122-123 °C cas.org |
Role in Experimental Combination Therapies (e.g., Trophobolene)
This compound's primary role in pharmaceutical development was as a component of an experimental combination drug named Trophobolene. google.comfisiologiadelejercicio.com This injectable preparation was developed by the French pharmaceutical company Théramex during the mid-to-late 1960s and early 1970s. si.edutheramex.comsi.edu
Trophobolene was a tristeroid formulation designed to leverage the distinct properties of its three components for a potential synergistic effect, particularly in treating conditions like osteoporosis. drugfuture.comwikipedia.org The formulation was studied for its potential anabolic and tissue-repairing properties. drugfuture.comwikipedia.org Pharmacokinetic studies were conducted to compare the effects of nandrolone (B1676933) undecanoate when administered as part of the Trophobolene combination versus its single-ester formulation, Dynabolon. wikipedia.org
| Component | Drug Class | Reported Function in Combination |
|---|---|---|
| This compound | Estrogen google.com | Provides estrogenic effects; the nicotinic acid moiety was theorized to offer additional metabolic benefits. drugfuture.com |
| Nandrolone Undecanoate | Anabolic Steroid wikipedia.org | Contributes anabolic (tissue-building) effects. drugfuture.com |
| Hydroxyprogesterone (B1663944) Heptanoate (B1214049) | Progestogen wikipedia.org | Provides progestogenic activity, often included to balance the effects of estrogen. drugfuture.comwikipedia.org |
Research and Development Status (Never Marketed)
Despite the research and development efforts undertaken by Théramex, both this compound as a standalone agent and the Trophobolene combination therapy were never commercially marketed. google.comfisiologiadelejercicio.comwikipedia.org The active development period appears to be concentrated from the mid-1960s through the 1970s, based on patent filings and archival records of pharmaceutical advertising materials. cas.orgsi.edusi.edu
The specific reasons for the discontinuation of the development program for Trophobolene and this compound are not clearly detailed in publicly available scientific literature or historical records. Pharmaceutical development projects can be halted for a variety of reasons, including insufficient efficacy in clinical trials, unfavorable safety findings, or strategic and commercial considerations by the developing company. The ultimate outcome is that this compound remains an investigational compound that did not achieve regulatory approval for medical use.
Influence on Subsequent Estrogen Ester Research and Development
While this compound did not become a clinical product, its design represents a noteworthy approach in the broader history of estrogen ester development. The creation of estrogen esters is a long-standing prodrug strategy used to modify the pharmacokinetic properties of estradiol, such as extending its duration of action. drugfuture.comrochester.edu
This compound is a particularly sophisticated example of this approach due to its status as a dual ester with a biologically active moiety. The inclusion of the nicotinic acid (niacin) ester is significant. Niacin itself is known to have pharmacological effects, including the ability to favorably alter lipid profiles and to interact with the G protein-coupled estrogen receptor (GPER). ahajournals.orgnih.gov This suggests that the design of this compound may have been an early attempt to create a multi-functional drug, combining the hormonal effects of estradiol with the potential metabolic or vasodilatory benefits of nicotinic acid.
This strategy of creating complex or dual-action steroid esters to achieve a more tailored therapeutic profile can be seen as a precursor to more modern prodrug designs. oup.com Although a direct lineage from this compound to subsequent marketed drugs is not evident, its development serves as a historical example of the innovative chemical strategies employed by pharmaceutical researchers to optimize and expand the therapeutic potential of steroid hormones.
Environmental Considerations and Degradation Pathways of Estrogenic Compounds
Biotransformation and Biodegradation Mechanisms by Microorganisms and Enzymes (e.g., Laccases)
Microbial activity is a primary driver for the degradation of estrogenic compounds in the environment. researchgate.net Bacteria, fungi, and algae are all capable of biotransforming and biodegrading these substances. researchgate.netunusa.ac.id The degradation can occur through metabolic pathways, where microorganisms use the estrogens as a carbon and energy source, or through co-metabolism, where the compound is transformed incidentally by enzymes produced for other purposes. researchgate.net
A key aerobic degradation pathway for estrogens is the 4,5-seco pathway. nih.govfrontiersin.orgnih.gov This process typically begins with the oxidation of 17β-estradiol (E2) to estrone (B1671321) (E1), followed by hydroxylation and subsequent cleavage of the A-ring of the steroid structure. frontiersin.orgnih.gov Bacteria from genera such as Novosphingobium and Sphingomonas have been identified as key players in this pathway in activated sludge. nih.govfrontiersin.org For instance, Rhodococcus sp. has demonstrated the ability to completely degrade 5 mg/L of E2 within 4 hours. nih.gov
Fungi, particularly ligninolytic fungi, utilize powerful extracellular enzymes to degrade a wide range of persistent organic pollutants, including synthetic estrogens. nih.gov Enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases are involved in this process. nih.gov These enzymes are not highly specific and can oxidize the phenolic ring of estrogenic compounds, initiating their breakdown. nih.gov Algae, such as Chlorella vulgaris, have also been shown to biotransform estrogens, for example, by hydrolyzing estradiol (B170435) valerate (B167501) to estradiol and subsequently to estrone. researchgate.netnih.gov
Table 2: Examples of Microorganisms and Their Role in Estrogen Degradation
| Microorganism Type | Example Genus/Species | Degradation Capability | Key Enzymes/Pathways | Reference |
|---|---|---|---|---|
| Bacteria | Novosphingobium sp. | Degrades natural estrogens | 4,5-seco pathway | nih.govfrontiersin.org |
| Bacteria | Rhodococcus sp. | Degrades 17β-estradiol | Dehydrogenation, Hydroxylation | nih.gov |
| Bacteria | Nitrosomonas europaea | Degrades natural and synthetic estrogens | Ammonia-oxidizing bacteria activity | researchgate.net |
| Fungi | Ligninolytic fungi | Degrades various estrogens | Laccases, Peroxidases | nih.gov |
| Algae | Chlorella vulgaris | Biotransformation of estradiol esters | Hydrolysis | researchgate.netnih.gov |
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
In addition to biological processes, abiotic degradation pathways contribute to the transformation of synthetic estrogens in the environment. These processes include photolysis and hydrolysis.
Photolysis is the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. The effectiveness of photolysis depends on the chemical structure of the compound and environmental factors like water clarity and depth. While many estrogenic compounds have a relatively low potential for direct photolysis in water, indirect photolysis, mediated by other substances in the water like nitrate (B79036) or dissolved organic matter, can play a role in their transformation. nih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For estrogen esters like Estrapronicate, hydrolysis would be a critical initial transformation step. This process would cleave the ester linkages (in this case, the nicotinate (B505614) and propionate (B1217596) groups) from the estradiol core. researchgate.netnih.gov This deconjugation is significant because it can release the more biologically active parent estrogen, 17β-estradiol, from its less active ester form. proquest.comusda.gov This process can be mediated by microbial enzymes but can also occur abiotically, influenced by pH and temperature. usda.gov
Methodologies for Assessing Environmental Persistence
Determining the environmental persistence of estrogenic compounds requires sophisticated analytical techniques to detect and quantify them at very low concentrations. nih.gov Laboratory and field studies are designed to measure the rate of degradation under various conditions.
Common analytical methods include:
High-Performance Liquid Chromatography (HPLC): Used to separate compounds in a sample. nih.govmst.dk
Gas Chromatography (GC): Another technique for separating volatile compounds. mst.dk
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique provides high sensitivity and selectivity for identifying and quantifying specific molecules, even at trace levels (ng/L). mst.dkmst.dk Tandem mass spectrometry (MS-MS) further enhances this selectivity. mst.dk
To assess persistence, researchers conduct laboratory-based microcosm studies using soil or water samples spiked with the compound of interest. usda.govusda.gov These experiments can be manipulated to distinguish between biological and abiotic degradation by using sterile versus non-sterile conditions. usda.govusda.gov Field studies, which monitor the fate of compounds in real-world environments like rivers downstream from WWTPs or in agricultural fields, provide a more comprehensive understanding of persistence under natural conditions. usda.gov The data from these studies are used to calculate degradation rates and half-lives. usda.gov
In Vitro Ecotoxicological Assessments of Estrogenic Compounds
In vitro (test-tube) bioassays are crucial tools for screening and assessing the potential estrogenic activity of chemicals without using whole animals. acs.orgnih.gov These tests are designed to measure the interaction of a compound with components of the endocrine system, particularly the estrogen receptor (ER). nih.govmdpi.com
Key in vitro assays include:
Receptor Binding Assays: These assays measure the ability of a chemical to bind to the estrogen receptor, typically by competing with a radiolabeled form of estradiol. acs.orgnih.gov
Cell Proliferation Assays: Certain cell lines, such as the MCF-7 human breast cancer cell line, grow and divide in response to estrogen. These assays measure the proliferation of these cells when exposed to a test chemical. acs.orgnih.gov
Reporter Gene Assays: These assays use genetically modified cells (often yeast or mammalian cells) that contain an estrogen receptor and a reporter gene (e.g., for an enzyme that causes a color change). When an estrogenic compound binds to the receptor, it activates the reporter gene, producing a measurable signal. The Yeast Estrogen Screen (YES) is a common example. nih.govnih.gov
These assays can determine if a compound mimics the action of natural estrogens (an agonist) or blocks it (an antagonist). nih.gov They are valuable for identifying potential endocrine-disrupting chemicals and for assessing the estrogenic activity of environmental water samples, which may contain complex mixtures of compounds. acs.orgmdpi.com
Future Research Directions and Potential Applications
Advanced Synthetic Methodologies for Targeted Analogs
The development of advanced synthetic methodologies is crucial for creating targeted analogs of Estrapronicate with potentially improved pharmacokinetic and pharmacodynamic profiles. Future research could focus on innovative synthetic strategies that allow for precise modifications of the estradiol (B170435) core, the nicotinic acid moiety, and the propionate (B1217596) linker.
One promising approach involves the use of biomimetic synthesis. Inspired by natural biosynthetic pathways, such as the conversion of tryptophan to nicotinic acid, novel methods can be devised to conjugate nicotinates with steroidal scaffolds. nih.gov This could lead to more efficient and regioselective syntheses of this compound analogs. nih.gov Late-stage functionalization techniques, which allow for the introduction of various functional groups at a late step in the synthetic sequence, would be particularly valuable for creating a diverse library of analogs for biological screening. nih.gov
Furthermore, the application of modern synthetic methods like click chemistry could facilitate the efficient construction of novel estradiol derivatives. mdpi.com For instance, the Huisgen cycloaddition has been successfully used to synthesize estradiol derivatives with potential applications in molecular imaging. mdpi.com Such methodologies could be adapted to create this compound analogs with tailored properties.
Table 1: Potential Synthetic Strategies for this compound Analogs
| Synthetic Strategy | Description | Potential Advantages for this compound Analogs |
|---|---|---|
| Biomimetic Synthesis | Employs reaction cascades that mimic natural biosynthetic pathways. nih.gov | Potentially higher efficiency and regioselectivity; access to novel chemical space. nih.gov |
| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. nih.gov | Rapid generation of a diverse library of analogs from a common intermediate. nih.gov |
| Click Chemistry | Utilizes highly efficient and specific reactions, such as the Huisgen cycloaddition. mdpi.com | Mild reaction conditions suitable for complex molecules; potential for creating radiolabeled analogs for imaging. mdpi.com |
| Asymmetric Synthesis | Controls the stereochemistry of the final product. capes.gov.br | Production of enantiomerically pure analogs, which may exhibit different biological activities. capes.gov.br |
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) represents a powerful tool for discovering novel biological activities of this compound and its analogs. Future research should leverage HTS assays to evaluate large libraries of these compounds for their potential as selective estrogen receptor modulators (SERMs) or for other, non-classical estrogenic activities.
The U.S. Environmental Protection Agency's (EPA) ToxCast program, which utilizes a battery of HTS assays to screen chemicals for endocrine activity, provides a model for how such a screening effort could be structured. epa.gov This program integrates data from multiple assays to create a comprehensive profile of a compound's interaction with the estrogen receptor pathway. epa.gov A similar approach could be applied to this compound analogs to identify compounds with specific and desirable activity profiles.
Novel HTS methods, such as those based on estrogen receptor α (ERα) and gold nanoparticles (AuNPs), offer sensitive and rapid screening of endocrine-disrupting chemicals. rsc.orgcumbria.ac.uk These assays can determine the binding affinities of compounds to ERα and could be adapted to screen for agonists and antagonists of both ERα and ERβ. rsc.orgcumbria.ac.uk Another innovative HTS system uses genetically engineered E. coli as a bacterial biosensor to determine the estrogenic potential of small molecules, offering a cost-effective and animal-friendly screening platform. researchgate.net
Table 2: High-Throughput Screening Assays for Estrogenic Compounds
| Assay Type | Principle | Application for this compound Research |
|---|---|---|
| ToxCast ER Model | Integration of data from multiple HTS assays to predict estrogen receptor bioactivity. epa.gov | Comprehensive profiling of the estrogenic and anti-estrogenic activities of this compound analogs. epa.gov |
| ERα-AuNP Assay | Salt-induced aggregation of gold nanoparticles is modulated by the binding of compounds to ERα. rsc.orgcumbria.ac.uk | Rapid and sensitive screening of large libraries of analogs for ERα binding affinity. rsc.orgcumbria.ac.uk |
| Bacterial Biosensor Assay | Genetically engineered E. coli express a reporter gene in response to estrogenic compounds. researchgate.net | Cost-effective and high-throughput primary screening of this compound analogs. researchgate.net |
| Cell-Based Reporter Gene Assays | Mammalian cells transfected with an estrogen receptor and a reporter gene to measure transcriptional activity. capes.gov.br | Functional characterization of the agonist and antagonist activity of analogs at ERα and ERβ. capes.gov.br |
Mechanistic Elucidation of Receptor Subtype Selectivity
A key area of future research for this compound will be to understand the molecular mechanisms that determine its selectivity for the two main estrogen receptor subtypes, ERα and ERβ. The differential expression of these receptors in various tissues and their distinct physiological roles underscore the importance of developing subtype-selective ligands. cancerbiomed.org
The structural differences in the ligand-binding domains of ERα and ERβ provide the basis for designing selective compounds. nih.gov The nature and positioning of substituents on the steroidal scaffold can significantly influence binding affinity and functional activity at each receptor subtype. For instance, modifications at various positions of the estradiol molecule have been shown to confer selectivity for either ERα or ERβ. nih.gov
Research on other synthetic estrogens has shown that even small changes in the ligand structure can switch a compound from an agonist to an antagonist at a particular receptor subtype. capes.gov.br Future studies on this compound should involve the synthesis of a series of analogs with systematic modifications to the ester groups and the steroidal core. These analogs would then be evaluated in competitive binding assays and functional reporter gene assays to determine their affinity and efficacy at ERα and ERβ. capes.gov.broup.com Such studies would provide valuable structure-activity relationship (SAR) data for the rational design of next-generation, subtype-selective SERMs based on the this compound scaffold.
Exploration of New Preclinical Disease Models
The therapeutic potential of this compound and its analogs can be explored in a variety of preclinical disease models. Given its estrogenic nature, initial studies would likely focus on conditions where estrogens are known to play a significant role.
The ovariectomized rat model is a well-established and sensitive method for assessing the in vivo estrogenic activity of compounds. researchgate.net This model could be used to evaluate the systemic and tissue-specific estrogenic and antiestrogenic effects of this compound analogs. researchgate.netnih.gov For example, the uterotrophic assay in this model is a classic indicator of estrogenic activity. nih.gov
Beyond traditional models of hormone action, future research could explore the utility of this compound analogs in models of other diseases. For instance, ERβ agonists have shown promise in preclinical models of colorectal cancer. cancerbiomed.org Given that the nicotinic acid component of this compound could have its own biological effects, it would be interesting to investigate its potential in models where niacin has shown benefits, such as dyslipidemia. The combination of an estrogen with niacin in a single molecule could offer synergistic effects.
Furthermore, the development of new preclinical models, such as human tumor xenografts in immunodeficient mice, would be crucial for evaluating the anticancer potential of this compound analogs. scienceopen.com These models allow for the in vivo testing of compounds against specific subtypes of breast cancer, including those that have developed resistance to current endocrine therapies. scienceopen.com
Development of Next-Generation Analytical Techniques
The development of sensitive and specific analytical techniques is essential for the pharmacokinetic and metabolic profiling of this compound and its derivatives. Future research in this area should focus on overcoming the challenges associated with the detection and quantification of steroid esters in biological matrices.
Traditional immunoassays, such as ELISA and RIA, often lack the selectivity required for accurately measuring specific estrogen metabolites, especially at low concentrations. nih.gov Therefore, the development of mass spectrometry-based methods is a priority. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) offer high sensitivity and selectivity and are well-suited for the analysis of estrogens and their metabolites in complex biological fluids like plasma and urine. nih.govmst.dk
For environmental monitoring, where estrogenic compounds are considered contaminants of emerging concern, advanced analytical methods are also needed. redalyc.org Techniques such as dispersive liquid-liquid microextraction (DLLME) coupled with high-performance liquid chromatography with fluorescence detection (HPLC-FLD) have been developed for the sensitive detection of steroid estrogens in water samples. mdpi.com
Future analytical methods should aim for simultaneous quantification of this compound, its parent compound estradiol, and its various metabolites. This would provide a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Advanced Analytical Techniques for Estrogen Analysis
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. nih.gov | High sensitivity and selectivity for quantifying multiple analytes simultaneously in complex matrices. nih.gov |
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. mst.dk | Excellent for volatile and thermally stable compounds; derivatization can enhance sensitivity. mst.dk |
| HPLC-FLD | High-performance liquid chromatography with fluorescence detection. scielo.br | A cost-effective alternative to MS for fluorescent compounds, offering good sensitivity. scielo.br |
| DLLME-HPLC-FLD | Dispersive liquid-liquid microextraction for sample preconcentration followed by HPLC-FLD analysis. mdpi.com | High enrichment factor, allowing for the detection of trace levels of estrogens in environmental samples. mdpi.com |
Contributions to the Understanding of Estrogen Metabolism and Signaling
The study of this compound, as an esterified form of estradiol, can contribute significantly to our understanding of estrogen metabolism and signaling. Esterification is a key metabolic pathway for steroid hormones, affecting their bioavailability, duration of action, and tissue distribution. iiab.me
Upon administration, this compound is expected to be hydrolyzed by esterases to release estradiol and nicotinic acid. The rate of this hydrolysis will be a critical determinant of its pharmacokinetic profile. acs.org Future research should investigate the specific esterases involved in the metabolism of this compound and how this metabolism varies across different tissues.
The liberated estradiol will then enter the well-established estrogen metabolic pathways, including hydroxylation by cytochrome P450 enzymes and subsequent conjugation reactions. pharmgkb.org Studying how the initial ester structure influences the downstream metabolic fate of estradiol could provide new insights into the regulation of estrogen activity.
From a signaling perspective, it is important to determine whether this compound itself has any direct activity at estrogen receptors or if its effects are solely mediated by the released estradiol. iiab.me While most estrogen esters are considered inactive prodrugs, this needs to be experimentally verified for this compound. iiab.me Furthermore, the nicotinic acid moiety could potentially modulate estrogen signaling through its own receptor, GPR109A, or through other mechanisms, leading to complex and potentially novel biological effects.
Bioengineering Approaches for Enhanced Production or Degradation
Bioengineering offers innovative approaches for both the synthesis and degradation of steroidal compounds like this compound. While the chemical synthesis of steroids is well-established, bioengineering methods could provide more sustainable and environmentally friendly alternatives.
For production, microbial fermentation using genetically engineered yeast or bacteria could be explored. By introducing the necessary biosynthetic pathways, microorganisms could be engineered to produce estradiol or its precursors, which could then be chemically modified to yield this compound.
On the other end of the spectrum, bioengineering can be applied to the degradation of steroidal estrogens, which are considered environmental pollutants. sci-hub.se Microbial degradation is a key process in the removal of estrogens from wastewater. researchgate.net Research has focused on identifying and characterizing microorganisms and enzymes that can efficiently degrade these compounds. researchgate.net
Laccases, a class of oxidoreductase enzymes, have shown particular promise for the bioremediation of estrogen-contaminated water. sci-hub.se Future research could investigate the potential of laccases and other enzymes to degrade this compound. Immobilization of these enzymes on solid supports can enhance their stability and reusability, making them more suitable for industrial applications. sci-hub.se Nature-based solutions, such as treatment wetlands and high-rate algal ponds, also utilize microbial communities for the removal of steroid estrogens and could be optimized for the degradation of synthetic estrogens like this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms underlying Estrapronicate’s osteoprotective effects, and how can they be experimentally validated?
- Methodological Answer: Utilize receptor binding assays to identify affinity for estrogen receptors (ERα/ERβ) and assess downstream signaling (e.g., NF-κB inhibition for anti-resorptive effects). Pair with osteoblast/osteoclast co-culture models to quantify bone mineralization/resorption ratios via micro-CT or ALP activity assays . Validate in vivo using ovariectomized rodent models, monitoring bone density via DEXA scans and histomorphometry .
Q. How can researchers synthesize and characterize this compound derivatives to optimize bioavailability while minimizing hepatic metabolism?
- Methodological Answer: Apply structure-activity relationship (SAR) studies with modifications to the nicotinic acid moiety. Use HPLC-MS for purity analysis and metabolic stability assays in hepatocyte cultures. Pharmacokinetic profiling (e.g., Caco-2 permeability, plasma protein binding) should be coupled with molecular docking simulations to predict CYP450 interactions .
Q. What standardized protocols exist for evaluating this compound’s efficacy in preclinical osteoporosis models?
- Methodological Answer: Follow OECD Guideline 416 for long-term toxicity studies in rodent models, incorporating dual-energy X-ray absorptiometry (DEXA) at baseline and endpoint. Include sham-operated controls to isolate estrogen deficiency effects. Use ANOVA with post-hoc Tukey tests to compare trabecular bone volume (BV/TV) across treatment groups .
Advanced Research Questions
Q. What experimental designs can resolve contradictions in this compound’s reported pharmacokinetic-pharmacodynamic (PK-PD) discordance across species?
- Methodological Answer: Conduct interspecies allometric scaling with compartmental modeling (e.g., NONMEM) to identify species-specific metabolic pathways. Validate using humanized liver mouse models or in vitro microphysiological systems (MPS) with human hepatocytes. Cross-reference with clinical trial data (if available) to adjust for protein binding differences .
Q. How should researchers address conflicting data on this compound’s synergistic effects with progestogens in osteoporosis therapy?
- Methodological Answer: Perform factorial-designed studies to isolate drug interactions. For example, test this compound alone vs. combined with medroxyprogesterone acetate (MPA) in ovariectomized rats, measuring uterine weight (estrogenic activity) and bone turnover markers (CTX-1, P1NP). Use synergy indices (e.g., Chou-Talalay method) to quantify additive vs. antagonistic effects .
Q. What methodologies are optimal for investigating this compound’s long-term genomic and non-genomic signaling impacts in bone tissue?
- Methodological Answer: Combine RNA-seq transcriptomics (to identify ER-regulated genes) with phosphoproteomics (e.g., LC-MS/MS) to map non-genomic pathways like MAPK/ERK activation. Use CRISPR-Cas9 knockout models (e.g., ERα-/- mice) to dissect mechanism-specific contributions. Longitudinal studies should include endpoint biopsies for epigenetic analysis (e.g., ChIP-seq for histone modifications) .
Q. How can researchers design robust clinical trials to evaluate this compound’s safety profile in postmenopausal women with comorbidities (e.g., hypertension, diabetes)?
- Methodological Answer: Implement adaptive trial designs with stratified randomization based on comorbidity severity. Use propensity score matching to control confounding variables. Safety endpoints should include thromboembolic markers (D-dimer, fibrinogen) and hepatic enzymes, analyzed via Cox proportional hazards models .
Methodological Considerations for Data Analysis
- Handling Heterogeneous Data : Apply meta-regression to reconcile disparities in preclinical studies, adjusting for covariates like dosage, model age, and estrogen baseline levels .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework (OSF) and share raw data in FAIR-compliant repositories (e.g., Zenodo) .
- Statistical Rigor : Use mixed-effects models for longitudinal data and Bayesian frameworks for small-sample studies. Report effect sizes with 95% confidence intervals to avoid overinterpretation of p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
